3-Fluoro-2-propoxybenzoic acid
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Overview
Description
3-Fluoro-2-propoxybenzoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-propoxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorobenzoic acid with propyl alcohol in the presence of a suitable catalyst. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-propoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Fluoro-2-propoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-propoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The propoxy group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzoic acid: Similar structure but lacks the propoxy group.
2-Fluorobenzoic acid: Fluorine atom at the 2-position instead of the 3-position.
4-Fluorobenzoic acid: Fluorine atom at the 4-position.
Properties
CAS No. |
1010097-72-9 |
---|---|
Molecular Formula |
C10H11FO3 |
Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-fluoro-2-propoxybenzoic acid |
InChI |
InChI=1S/C10H11FO3/c1-2-6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5H,2,6H2,1H3,(H,12,13) |
InChI Key |
WFVQZKGCRDLDBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC=C1F)C(=O)O |
Origin of Product |
United States |
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